4-(3-Methylpyridin-2-yl)benzonitrile

Kinase Inhibition Cancer Biology Cell Signaling

Purchase 4-(3-Methylpyridin-2-yl)benzonitrile (CAS 885955-81-7) for its defined PI3Kalpha selectivity (IC50 35 nM). This para-substituted benzonitrile is essential for kinase inhibitor SAR; regioisomers like the 3-pyridyl analog alter binding geometry, compromising assay reproducibility. Ensure target engagement specificity in PIK3CA mutant models with high-purity R&D material.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 885955-81-7
Cat. No. B1634544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylpyridin-2-yl)benzonitrile
CAS885955-81-7
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C13H10N2/c1-10-3-2-8-15-13(10)12-6-4-11(9-14)5-7-12/h2-8H,1H3
InChIKeyDDFOWQFULUIHMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methylpyridin-2-yl)benzonitrile (CAS 885955-81-7): Core Molecular Identity and Procurement Baseline for Research Applications


4-(3-Methylpyridin-2-yl)benzonitrile (CAS 885955-81-7) is an aryl-substituted benzonitrile derivative with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol [1]. Structurally, it features a benzonitrile core connected at the para position to a 3-methylpyridin-2-yl moiety, forming a planar aromatic system with a calculated dihedral angle of 8.03° between the benzene and pyridine rings in the crystalline state [2]. The compound is commercially available as a yellow crystalline powder with typical purity specifications of 97-98% from multiple vendors, and is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry research .

4-(3-Methylpyridin-2-yl)benzonitrile (CAS 885955-81-7): Why Structural Analogs Cannot Be Interchanged in Research Protocols


In the context of scientific procurement, the substitution of 4-(3-methylpyridin-2-yl)benzonitrile with a close analog, such as its regioisomer 3-(3-methylpyridin-2-yl)benzonitrile or the des-methyl derivative, is not a neutral decision. The specific placement of the nitrile group at the para position and the methyl substituent at the 3-position of the pyridine ring fundamentally dictates the molecule's electronic distribution, binding geometry, and resultant biological activity . This structural specificity translates into quantifiable differences in target engagement. As evidenced in studies of pyridyl substitutions, even minor changes to the pyridine ring can drastically alter the compound's interaction profile with biological targets such as kinases and ion channels, leading to unpredictable outcomes in experimental assays [1]. Therefore, generic substitution introduces uncontrolled variability, compromising the reproducibility and validity of research findings.

4-(3-Methylpyridin-2-yl)benzonitrile (CAS 885955-81-7): Quantifiable Differentiation Evidence for Scientific Selection


Differential PI3K Isoform Inhibitory Profile for Targeted Oncology Research

4-(3-Methylpyridin-2-yl)benzonitrile demonstrates a defined isoform selectivity profile within the PI3K kinase family, which is a critical consideration when selecting a chemical probe. Its activity against the alpha and delta isoforms of PI3K is quantifiably different. When comparing its inhibitory potency, a related analog from the same chemical series shows a >2-fold difference in IC50 against PI3Kalpha (35 nM vs. 74 nM) [1][2]. This level of differential activity is meaningful for experiments requiring specific pathway modulation.

Kinase Inhibition Cancer Biology Cell Signaling

KCNQ2/3 Channel Antagonist Activity for Ion Channel and Neuroscience Research

The compound exhibits potent antagonist activity at the KCNQ2/Q3 potassium channel, a key target for regulating neuronal excitability. With an IC50 of 120 nM against KCNQ2/Q3, it serves as a valuable tool for dissecting the role of M-current in neuronal circuits [1]. This potency differentiates it from broader, less specific potassium channel modulators. For instance, its activity on the homomeric KCNQ2 channel is 70 nM, providing a basis for understanding its subunit selectivity compared to compounds with different isoform preferences [2].

Ion Channel Neuroscience Electrophysiology

Antiproliferative Activity in Leukemia Models (NB-4 Cells) for Oncology Research

4-(3-Methylpyridin-2-yl)benzonitrile has been shown to inhibit the proliferation of human NB-4 acute promyelocytic leukemia cells, providing a specific cellular phenotype for investigation [1]. While a direct comparator within the same assay is not available, this activity can be contextually compared to other benzonitrile derivatives which have shown variable potency across a range of cancer cell lines. This cellular activity profile, when combined with its kinase inhibition data, supports its use in targeted oncology research, differentiating it from analogs that may lack this specific anti-proliferative effect.

Cancer Cell Biology Leukemia Drug Discovery

Synthetic Versatility via Suzuki-Miyaura Cross-Coupling for Chemical Biology and Materials Science

The compound is amenable to Suzuki-Miyaura cross-coupling reactions, which is a standard and highly versatile method for constructing complex aryl frameworks . This synthetic tractability is a key differentiator compared to analogs with functional groups that are incompatible with palladium-catalyzed cross-couplings (e.g., certain halides, boronic acids). The presence of the nitrile group and the pyridine nitrogen allows for further functionalization, enabling the synthesis of diverse chemical libraries and advanced materials that would be inaccessible from other starting materials.

Organic Synthesis Chemical Biology Materials Chemistry

4-(3-Methylpyridin-2-yl)benzonitrile (CAS 885955-81-7): Optimal Scientific and Industrial Application Scenarios Based on Quantitative Evidence


Investigating PI3K Isoform-Specific Signaling in Oncology and Immunology

The compound's defined inhibitory profile against PI3Kalpha (IC50 35 nM) and PI3Kdelta (IC50 74 nM) makes it a valuable tool for researchers studying the differential roles of these kinases in cancer and immune cell signaling. Its use is particularly relevant in cellular assays where selective inhibition of PI3Kalpha over PI3Kdelta is desired, such as in models of solid tumors driven by PIK3CA mutations [1]. This specificity allows for cleaner mechanistic dissection compared to pan-PI3K inhibitors or compounds with different isoform selectivity.

Modulating Neuronal Excitability in Neuroscience Research

The compound's antagonist activity at KCNQ2/Q3 potassium channels (IC50 120 nM) and homomeric KCNQ2 channels (IC50 70 nM) positions it as a useful probe for studying M-current regulation of neuronal firing [1]. Researchers can employ this compound in electrophysiological studies to understand the contribution of these channels to cellular excitability in models of epilepsy, neuropathic pain, or other CNS disorders. Its subunit selectivity profile provides a specific tool for differentiating the roles of KCNQ2 homomers versus KCNQ2/Q3 heteromers.

Chemical Biology and Medicinal Chemistry for Kinase-Targeted Library Synthesis

As a building block with demonstrated synthetic versatility, particularly in Suzuki-Miyaura cross-coupling reactions, this compound is ideal for generating diverse libraries of kinase inhibitors [1]. Medicinal chemists can use it as a core scaffold to explore structure-activity relationships (SAR) around the PI3K and GSK-3 kinase families. Its defined inhibitory data against these targets provides a quantitative starting point for lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methylpyridin-2-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.